molecular formula C23H21NO3S B2911827 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1396852-27-9

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2911827
CAS No.: 1396852-27-9
M. Wt: 391.49
InChI Key: WNPUQDLGRDGYAP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a structurally complex xanthene derivative. Its core structure consists of a 9H-xanthene ring system (a tricyclic aromatic framework with oxygen at position 10) linked to a carboxamide group. The thiophene and cyclopropyl moieties may influence electronic properties and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c25-22(24-14-23(26,15-11-12-15)20-10-5-13-28-20)21-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)21/h1-10,13,15,21,26H,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPUQDLGRDGYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be functionalized through various chemical reactions to introduce the carboxamide group. The cyclopropyl and thiophene moieties are then incorporated through subsequent reactions, often involving cyclization and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other xanthene carboxamide derivatives and related heterocyclic analogs to highlight structural and functional differences.

Substituent-Driven Structural Variations

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl Not explicitly provided Combines cyclopropyl (rigidity), thiophene (π-conjugation), and hydroxyl (polarity).
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl C₂₄H₁₉NO₄S 417.5 Replaces cyclopropyl with furan; thiophen-3-yl alters electronic distribution.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide (1-hydroxycyclohex-2-en-1-yl)methyl C₂₁H₂₁NO₃ 335.4 Cyclohexenyl group increases hydrophobicity; lacks sulfur-containing moieties.
N-[2-(diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride 2-(diethylamino)ethyl and phenyl groups C₂₆H₂₉ClN₂O₂ 436.97 Quaternary ammonium salt; enhances solubility and cationic character.

Functional Implications

Thiophene vs. Furan Substitution ():

  • The target compound’s thiophen-2-yl group (sulfur-containing) may enhance π-π stacking interactions compared to the furan-2-yl analog (oxygen-containing) in . Thiophene’s higher aromaticity and electron-rich nature could improve binding to biological targets, such as enzymes or receptors .
  • The thiophen-3-yl isomer in may exhibit altered regioselectivity in reactions or target engagement due to positional differences in sulfur placement.

Cyclopropyl vs. Cyclohexenyl’s larger size may hinder membrane permeability but improve lipophilicity .

Amine and Quaternary Ammonium Derivatives (): The diethylaminoethyl and phenyl groups in ’s compound suggest enhanced solubility in polar solvents due to its hydrochloride salt form.

Research Findings and Pharmacological Context

  • Thiophene-Containing Analogs (): Piperazinyl quinolones with thiophene substituents demonstrate antibacterial activity, suggesting that the thiophen-2-yl group in the target compound may similarly contribute to antimicrobial properties .
  • Xanthene Core Stability: The xanthene ring system is known for UV absorption and fluorescence, making derivatives useful in imaging or photodynamic therapy. Substituents like cyclopropyl or hydroxyl groups could modulate these properties.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the underlying mechanisms through which it exerts its effects.

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of 376.5 g/mol. Its structure includes a xanthene core, which is known for various biological activities, and a thiophene ring that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiobenzanilides possess significant antimicrobial effects, suggesting that the incorporation of thiophene in our compound may similarly confer antimicrobial activity .

Antitumor Effects

The xanthene scaffold has been associated with anticancer activity. In vitro studies on related compounds demonstrate their ability to inhibit the proliferation of various cancer cell lines. For example, xanthene derivatives have shown efficacy against breast and renal cancer cells, which may be relevant for this compound .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features suggest potential interactions with GPCRs, which play crucial roles in cellular signaling pathways related to growth and apoptosis .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiophene-containing compounds against strains of bacteria and fungi. The results indicated that modifications to the thiophene ring significantly affected the potency of the compounds. This suggests that this compound could be optimized for enhanced antimicrobial activity.

Case Study 2: Anticancer Activity

Another study focused on xanthene derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways. The findings indicated that these compounds could be developed as novel anticancer agents, highlighting the potential role of this compound in cancer therapy.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialSignificant inhibition
AntitumorInduces apoptosis
GPCR InteractionModulates signaling pathways

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